Proflavine Sulfate

説明

特性

IUPAC Name |

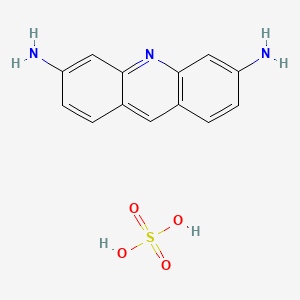

acridine-3,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.H2O4S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h1-7H,14-15H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFHCKWLECYVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1811-28-5, 553-30-0 | |

| Record name | 3,6-Acridinediamine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1811-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Acridinediamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90203821 | |

| Record name | Proflavine sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Proflavine hemisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3237-53-4, 553-30-0, 1811-28-5 | |

| Record name | 3,6-Acridinediamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proflavine sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proflavine hemisulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Diaminoacridine hemisulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=689004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proflavine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proflavine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Acridinediamine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proflavine sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proflavine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Proflavine hemisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2961Y60ATP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Supramolecular Interaction Mechanisms

Deoxyribonucleic Acid (DNA) Intercalation Dynamics

The interaction of proflavine (B1679165) with DNA is a dynamic process involving several distinct steps, ultimately leading to the stable intercalation of the proflavine molecule within the DNA double helix. This process begins with the formation of a pre-intercalative state where proflavine binds to the exterior of the DNA, followed by the insertion between the base pairs. rsc.orgrsc.org

The binding of proflavine to DNA has been quantitatively assessed using various biophysical techniques, including voltammetry, UV-Vis spectroscopy, and flow injection analysis. nih.govnih.gov These studies have provided key thermodynamic and binding parameters that characterize the interaction.

Spectroscopic and voltammetric studies have determined the binding constant (K) for proflavine's interaction with herring sperm DNA to be approximately 2.32 x 10 M⁻¹. nih.govresearchgate.net A similar value of 2.20 x 10 M⁻¹ was obtained through UV absorption measurements. nih.gov The binding site size was estimated to be around 2.07 base pairs, which is consistent with what is expected for a planar intercalating agent. nih.govresearchgate.net The standard Gibbs free-energy change (ΔG°) for this interaction at 25°C is approximately -24.90 kJ/mol, indicating a spontaneous binding process. nih.govresearchgate.net

The binding affinity of proflavine is influenced by the concentration of the dye relative to the DNA. At high DNA-to-ligand ratios, proflavine primarily intercalates, while at low ratios, external binding becomes more prominent. drugbank.comnih.gov The stoichiometry of the binding suggests that at saturation, one proflavine molecule binds per 4-5 base pairs.

Table 1: Binding Parameters for Proflavine-DNA Interaction

| Parameter | Value | Method | Source |

|---|---|---|---|

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Voltammetry | nih.gov, researchgate.net |

| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | UV Absorption | nih.gov |

| Binding Site Size (n) | 2.07 (± 0.1) base pairs | Voltammetry | nih.gov, researchgate.net |

| Gibbs Free Energy (ΔG°) | -24.90 kJ/mol | Calculation | nih.gov, researchgate.net |

Proflavine intercalation induces significant conformational changes and structural perturbations in the DNA double helix. These changes are crucial for accommodating the planar acridine (B1665455) ring within the base pair stack.

Upon intercalation, proflavine causes an unwinding of the DNA helix. The unwinding angle has been determined to be approximately 17 degrees. nih.gov This unwinding is accompanied by an increase in the length of the DNA molecule, a characteristic feature of intercalation that can be observed through viscosity measurements. rsc.orgnih.gov Solid-state NMR studies have revealed profound changes in the orientation of the phosphodiester backbone upon proflavine binding. nih.gov Some phosphodiester groups tilt to become almost parallel to the helix axis, likely spanning the intercalation site, while others tilt to a nearly perpendicular orientation to compensate for the helical unwinding. nih.gov

Molecular dynamics simulations have further elucidated these structural changes, showing a narrowing of the DNA minor groove at the binding site. doaj.org This narrowing is more pronounced in GC-rich sequences and is associated with BI/BII transitions in the DNA backbone. doaj.org In AT-rich regions, the formation of specific intermolecular hydrogen bonds is optimized by changes in the opening and propeller twist of the base pairs. doaj.org X-ray crystallography and molecular mechanics studies have been used to build detailed models of the proflavine-DNA complex, showing widened grooves and distinct roll, twist, and tilt features at the intercalation site. nih.gov

Proflavine exhibits a degree of sequence selectivity in its binding to DNA, with a preference for certain base pair sequences over others. While it can intercalate into both GC- and AT-rich regions, a preference for GC-rich sequences has been observed, particularly at high DNA-to-ligand concentration ratios. drugbank.comnih.govresearchgate.net

Studies using self-complementary tetranucleotide duplexes have shown that proflavine has a specificity for sequences containing dC-dG sites. nih.gov This is in contrast to other intercalating agents like actinomycin (B1170597) D, which prefers dG-dC sites. nih.gov The fluorescence of proflavine is significantly quenched when it intercalates into G-C base pairs, whereas it is slightly enhanced upon insertion into A-T pairs. mdpi.comnih.gov This differential fluorescence response further supports the sequence-dependent nature of the interaction.

In the context of mutagenesis, proflavine-induced frameshift mutations often occur at specific DNA sequences. The majority of these are single base-pair deletions opposite purine (B94841) bases that are 3' to a pyrimidine, particularly in the sequence 5'-Py-Pu-3'. nih.govnih.gov

The binding of proflavine to DNA is sensitive to environmental conditions such as ionic strength and solvent polarity. These factors can modulate the binding affinity and even the mode of interaction.

An increase in ionic strength, typically by increasing the concentration of salts like NaCl, leads to a reduction in the binding of proflavine to DNA. rsc.orgnih.govmdpi.com This is attributed to the shielding of the electrostatic interactions between the cationic proflavine molecule and the anionic phosphate (B84403) backbone of DNA. rsc.org The presence of divalent cations like Mg²⁺ can reduce the binding to an even greater extent. rsc.org

The polarity of the solvent also plays a significant role. Studies in ethanol-water mixtures have shown that the binding mode of the proflavine-DNA system can be altered. acs.org For instance, with poly(dA-dT)·poly(dA-dT), increasing ethanol (B145695) concentration reduces the stabilizing effect of proflavine on the double helix. acs.org Furthermore, inhibition of hydrogen bonding between water and DNA can decrease the efficiency of intercalation. mdpi.comnih.gov

Molecular modeling and computational simulations have provided invaluable insights into the atomic-level details of proflavine-DNA interactions. These methods complement experimental data by offering a dynamic and energetic perspective of the binding process.

Molecular dynamics (MD) simulations have been employed to study the formation of the pre-intercalative state, the stability of minor groove-bound complexes, and the conformational changes induced in DNA upon binding. rsc.orgdoaj.org These simulations have shown that proflavine binding in the minor groove can induce a narrowing of the groove and BI/BII transitions in the DNA backbone, supporting an "induced fit" mechanism. researchgate.netdoaj.org

Metadynamics simulations have been used to construct the free energy landscape of the intercalation and de-intercalation pathways. nih.govyoutube.com These studies suggest that the intercalation of proflavine preferentially occurs through the major groove of the DNA. nih.govyoutube.com The higher energy barrier for intercalation from the minor groove is attributed to the significant desolvation energy required to remove water molecules. nih.govyoutube.com The barrier from the major groove, in contrast, is primarily entropic in nature. nih.gov

Ribonucleic Acid (RNA) Interaction Studies

Proflavine also interacts with double-stranded Ribonucleic Acid (RNA) through an intercalative binding mode. tandfonline.com Studies on the interaction of proflavine with the model RNA polynucleotide polyriboadenylic acid–polyribouridylic acid (poly(A)·poly(U)) have provided insights into the thermodynamics and structural aspects of this binding.

Spectroscopic and hydrodynamic studies confirm that proflavine intercalates into the RNA duplex. tandfonline.com This interaction induces significant conformational changes in the RNA and results in the induction of optical activity in the bound proflavine molecules, as observed through circular dichroism. tandfonline.com

Isothermal titration calorimetry has been used to determine the binding affinity of proflavine for poly(A)·poly(U), yielding a binding constant of (6.57 ± 0.75) x 10⁵ M⁻¹ at 298.15 K. tandfonline.com The binding is characterized by a negative enthalpy change and a positive entropy change. tandfonline.com Similar to its interaction with DNA, the binding of proflavine to RNA is weakened by increases in temperature and ionic strength. tandfonline.com

Theoretical studies combining computer graphics and energy calculations have been used to model the intercalation of proflavine into RNA fragments, such as the dinucleoside phosphate cytidylyl-3',5'-guanosine. ucl.ac.uk These computational models are consistent with experimental observations from NMR studies and support an intercalation model where the proflavine molecule is inserted from the major groove side. ucl.ac.uk Furthermore, proflavine has been shown to inhibit the processing and release of messenger RNA (mRNA) and ribosomal RNA (rRNA) from isolated nuclei, suggesting that it targets base-paired regions like hairpin loops in precursor RNAs. nih.gov It has also been identified as a high-affinity binder to the Rev Responsive Element (RRE) of HIV-1 RNA, where it competes with the Rev protein for binding. acs.org

Protein Interaction and Binding Analyses

Proflavine sulfate (B86663) also engages in significant non-covalent interactions with a variety of proteins, leading to modulation of their structure and function.

Proflavine binds to proteins through non-covalent mechanisms, meaning no permanent chemical bonds are formed. nih.gov Research has demonstrated its ability to bind to several proteins, including Bovine Serum Albumin (BSA), trypsin, and lysozyme. nih.gov The primary binding sites are often in proximity to aromatic amino acid residues, particularly tryptophan. nih.govnih.gov The interactions are typically transient and can involve a combination of forces such as hydrophobic interactions and electrostatic forces. nih.govljmu.ac.uk The binding of proflavine can alter the protein's conformation, which can lead to changes in its biological activity. nih.gov

A notable consequence of proflavine's binding to proteins is the quenching of their intrinsic fluorescence. nih.gov Proteins fluoresce primarily due to the presence of aromatic amino acids, with tryptophan being the most significant contributor. When proflavine binds near these tryptophan residues, it can accept the energy that would otherwise be emitted as fluorescence, thus "quenching" the signal. nih.govnih.gov

This quenching effect is concentration-dependent; as the concentration of proflavine increases, the fluorescence intensity of the protein decreases. nih.gov For example, incubating BSA with 20 μM of proflavine resulted in a quenching of approximately 50% of its fluorescence. nih.gov The quenching mechanism can involve either direct binding to tryptophan or a conformational change in the protein that shields the tryptophan residues. nih.gov

Table 1: Effect of Proflavine on the Fluorescence of Various Proteins This interactive table summarizes research findings on the quenching of protein fluorescence by proflavine.

| Protein | Observation | Reference |

|---|---|---|

| Bovine Serum Albumin (BSA) | Significant quenching observed; ~50% at 20 μM proflavine. Maximum shift in λmax, indicating tryptophan is in a hydrophobic environment. | nih.gov |

| Trypsin | Quenching observed. Minimum shift in λmax, indicating tryptophan is in the least hydrophobic environment. | nih.gov |

| Lysozyme | Quenching observed. Shift in λmax was intermediate between BSA and trypsin. | nih.gov |

Proflavine's ability to bind to enzymes can significantly modulate their catalytic activity. It has been identified as a potent inhibitor of certain viral proteases, which are crucial for viral replication. nih.govnih.gov Specifically, proflavine hemisulfate shows strong inhibitory activity against the SARS-CoV-2 main protease (Mpro or 3CLpro), a key enzyme in the virus's life cycle. nih.govnih.gov

Enzyme kinetics studies have determined that proflavine acts as a non-competitive inhibitor of Mpro. nih.gov This means it binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to either the free enzyme or the enzyme-substrate complex. nih.gov This binding event changes the enzyme's conformation, reducing its efficiency in processing its substrate. nih.gov Acriflavine, a closely related compound, has also been reported to inhibit the SARS-CoV-2 papain-like protease (PLpro), suggesting that proflavine may act as a dual-target inhibitor. nih.gov Proflavine also competitively inhibits the enzyme trypsin. nih.gov

Table 2: Inhibition of SARS-CoV-2 Main Protease (Mpro) by Proflavine Sulfate This interactive table presents key data on the enzymatic inhibition of a viral protease by proflavine.

| Parameter | Value | Description | Reference |

|---|---|---|---|

| IC₅₀ | 2.07 ± 0.01 μM | The concentration of proflavine required to inhibit 50% of Mpro activity. | nih.govnih.gov |

| K_d | 62.70 ± 9.54 μM | The dissociation constant, indicating the binding affinity between proflavine and Mpro. A smaller value indicates higher affinity. | nih.gov |

| Inhibition Mode | Non-competitive | Proflavine binds to an allosteric site, not competing with the substrate. | nih.gov |

Interactions with Other Biological Macromolecules

Beyond RNA and proteins, the chemical structure of this compound suggests potential interactions with other biological macromolecules, such as acidic polysaccharides (glycosaminoglycans). Polysaccharides are high-molecular-weight polymers of monosaccharides that can be linear or highly branched and are abundant in nature. mdpi.com

Many biologically important polysaccharides, such as heparin, hyaluronic acid, and chondroitin (B13769445) sulfate, are negatively charged due to the presence of sulfate or carboxylate groups. mdpi.comnih.gov Proflavine is a cationic molecule at physiological pH. Therefore, it is plausible that proflavine can interact with these anionic polysaccharides through electrostatic interactions. ljmu.ac.uk Such interactions are common between cationic molecules and negatively charged polysaccharides and can lead to the formation of polyelectrolyte complexes. nih.gov These interactions could potentially influence the biological activities of both the proflavine and the polysaccharide, although specific studies on proflavine-polysaccharide interactions are not extensively detailed in the provided search context.

Formation of Supramolecular Complexes and Their Research Implications

This compound's planar aromatic structure and cationic nature make it an ideal candidate for forming stable supramolecular complexes with a variety of host molecules. These non-covalent interactions, driven by forces such as electrostatic interactions, hydrogen bonding, and van der Waals forces, lead to the formation of host-guest complexes with unique physicochemical properties and significant research implications. The study of these complexes is crucial for advancing our understanding of molecular recognition and for the development of novel applications in medicine and materials science.

The primary host molecules that form well-characterized supramolecular complexes with proflavine are DNA, cucurbiturils, and cyclodextrins. The formation of these complexes is typically studied using a range of spectroscopic and calorimetric techniques, providing valuable data on binding affinities, stoichiometry, and the thermodynamics of the interactions.

Intercalation into DNA

Proflavine is a well-known DNA intercalating agent, a property that underpins its biological activity. nih.gov The planar acridine ring of proflavine inserts itself between the base pairs of the DNA double helix. rsc.org This intercalation is a dynamic, multi-step process that begins with the external binding of proflavine to the DNA surface, followed by the insertion of the molecule into the DNA core. rsc.org

The interaction of proflavine with DNA can be characterized by its binding constant (K), which quantifies the affinity of proflavine for DNA, and the binding site size, which indicates the number of base pairs required to accommodate one proflavine molecule. Spectroscopic and electrochemical studies have provided quantitative data on these parameters. For instance, cyclic voltammetry and UV-Vis spectroscopy have been used to determine the binding constant of proflavine with herring sperm DNA to be approximately 2.20-2.32 x 10^4 M⁻¹. nih.gov The standard Gibbs free-energy change (ΔG°) for this interaction is approximately -24.90 kJ/mol at 25°C, indicating a spontaneous binding process. nih.gov

The intercalation of proflavine into DNA leads to significant changes in the photophysical properties of the proflavine molecule. A notable consequence is the quenching of proflavine's fluorescence. nih.gov For example, the fluorescence quantum yield of proflavine decreases significantly upon intercalation into a d(GC)9 duplex. nih.gov This property is often exploited in research to monitor the binding process and to study the local environment of the DNA.

The implications of proflavine-DNA intercalation are far-reaching, particularly in the field of anticancer research. By inserting itself into the DNA, proflavine can inhibit DNA replication and transcription, processes that are essential for rapidly dividing cancer cells. nih.gov This mechanism of action forms the basis of its potential as a chemotherapeutic agent.

Table 1: Binding Parameters for Proflavine-DNA Interaction

| Parameter | Value | Method | Source |

|---|---|---|---|

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Cyclic Voltammetry | nih.gov |

| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | UV-Vis Spectroscopy | nih.gov |

| Binding Site Size | 2.07 (± 0.1) base pairs | Voltammetric Measurements | nih.gov |

| Standard Gibbs Free-Energy (ΔG°) | -24.90 kJ/mol | Calculation | nih.gov |

| Fluorescence Quantum Yield (Free) | 38.56% | Fluorescence Spectroscopy | nih.gov |

| Fluorescence Quantum Yield (Bound to d(GC)₉) | 2.86% | Fluorescence Spectroscopy | nih.gov |

Host-Guest Chemistry with Cucurbiturils

Cucurbiturils are a family of macrocyclic host molecules with a hydrophobic cavity and two polar carbonyl-fringed portals. These features allow them to encapsulate a variety of guest molecules, including proflavine. The interaction between proflavine and cucurbit[n]urils (CB[n]), particularly CB nih.gov, has been a subject of interest due to the high binding affinities observed.

The formation of an inclusion complex between proflavine and CB nih.gov results in significant changes in the spectroscopic properties of proflavine. Upon encapsulation, the fluorescence emission of proflavine is enhanced, and the emission maximum undergoes a hypsochromic (blue) shift. For example, the addition of CB nih.gov to a proflavine solution can cause the emission maximum to shift by approximately 20-25 nm to a shorter wavelength. researchgate.net This is in stark contrast to the fluorescence quenching observed upon DNA intercalation.

The binding of proflavine within the CB nih.gov cavity is a strong interaction, which can be modulated by external stimuli. Research has shown that the proflavine can be displaced from the CB nih.gov cavity by the addition of a competing guest molecule like acetylcholine. researchgate.net This controlled release mechanism has significant implications for the development of drug delivery systems. The high affinity of CB nih.gov for proflavine can be utilized to create stable drug carriers that can release their payload in response to specific biological triggers.

Table 2: Spectroscopic and Lifetime Changes of Proflavine upon Complexation with CB nih.gov

| System | Emission Maximum (nm) | Fluorescence Lifetime (ns) | Source |

|---|---|---|---|

| Proflavine in buffer | ~510 | 5.0 | researchgate.net |

| Proflavine + CB nih.gov | ~485 | 5.7 | researchgate.net |

| Proflavine + DNA | ~505 | - | researchgate.net |

| Proflavine + DNA + CB nih.gov | ~485 | - | researchgate.net |

| Proflavine + DNA + CB nih.gov + Acetylcholine | ~505 | - | researchgate.net |

Inclusion Complexes with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them capable of forming inclusion complexes with a wide range of guest molecules. nih.gov The formation of such complexes can enhance the solubility and stability of the guest molecule. nih.govnih.gov

The interaction between proflavine and cyclodextrins involves the insertion of the hydrophobic acridine ring of proflavine into the cyclodextrin (B1172386) cavity. This encapsulation can alter the physicochemical properties of proflavine, which has implications for its formulation and delivery. While detailed thermodynamic data specifically for proflavine-cyclodextrin complexes are not as extensively reported as for other guests, the principles of cyclodextrin host-guest chemistry suggest that such complexation would be governed by factors like the size of the cyclodextrin cavity and the polarity of the solvent.

The research implications of proflavine-cyclodextrin complexes lie primarily in the pharmaceutical sciences. By improving the aqueous solubility and stability of proflavine, cyclodextrins could facilitate the development of more effective drug formulations. nih.gov Furthermore, the ability of cyclodextrins to form stimuli-responsive complexes could be harnessed for targeted drug delivery.

Coordination Complexes with Metal Ions

Proflavine can also act as a ligand, forming coordination complexes with metal ions. The nitrogen atoms in the acridine ring and the amino groups provide potential binding sites for metal centers. The synthesis and characterization of palladium(II)-proflavine complexes have been reported, revealing different modes of coordination.

In one such complex, Pd(terpy)(proflavine)(HSO₄)·3H₂O, the proflavine molecule binds to the palladium(II) ion through its endocyclic nitrogen atom (N10). nih.gov In another complex, Pd(en)(proflavineH))(SO₄), the coordination occurs through one of the exocyclic amino groups (N3). nih.gov These different binding modes are confirmed by techniques such as ¹H NMR and electrospray ionization mass spectrometry.

The formation of these metal complexes has significant implications for the development of new anticancer agents. Palladium complexes, in particular, are of interest due to their potential to exhibit cytotoxic activity, sometimes exceeding that of established platinum-based drugs like cisplatin. nih.gov The coordination of proflavine to a metal center can modify its biological activity and pharmacokinetic properties, opening up new avenues for the design of metal-based therapeutics.

Table 3: Characterization of Palladium(II)-Proflavine Complexes

| Complex | Proposed Proflavine Binding Site | Characterization Techniques | Research Implication | Source |

|---|---|---|---|---|

| Pd(terpy)(proflavine)(HSO₄)·3H₂O | Endocyclic Nitrogen (N10) | ¹H NMR, ESI-MS | Potential Anticancer Agent | nih.gov |

| Pd(en)(proflavineH))(SO₄) | Exocyclic Amino Group (N3) | ¹H NMR, ESI-MS | Potential Anticancer Agent | nih.gov |

| Pd(proflavineH)Cl₂₀.₅·H₂O | Polymeric (in solid state) | ¹H NMR (in DMSO), Elemental Analysis | Potential Anticancer Agent | nih.gov |

Spectroscopic and Biophysical Characterization Methodologies

Fluorescence Spectroscopy in Mechanistic Elucidation

Fluorescence spectroscopy is a powerful tool for investigating the binding of proflavine (B1679165) to macromolecules like DNA and proteins. researchgate.net Proflavine itself is a fluorescent molecule, and changes in its fluorescence properties upon interaction with other molecules can reveal significant information about the binding process. sigmaaldrich.combenchchem.com Proflavine has a strong absorption in the blue region of the spectrum, typically around 444-445 nm, and emits fluorescence at approximately 508-515 nm. sigmaaldrich.combenchchem.commacsenlab.com

Steady-state fluorescence measurements are used to monitor changes in the fluorescence intensity and emission wavelength of proflavine upon binding to a substrate. For instance, the fluorescence of proflavine is significantly quenched when it intercalates into DNA. researchgate.netmdpi.comnih.gov This quenching is attributed to processes like electron transfer, particularly from guanine (B1146940) bases to the excited proflavine molecule. rsc.org The extent of quenching can provide information about the binding affinity and stoichiometry of the interaction. capes.gov.br Conversely, the environment can also enhance fluorescence; for example, the fluorescence of proflavine increases when encapsulated in the nanocavity of cucurbit researchgate.neturil (CB7). researchgate.net Recent studies have also explored the phenomenon of dual fluorescence of proflavine in the gas phase, which is quenched in polar solvent environments due to dynamic solvent-driven symmetry breaking. acs.orgarxiv.org

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of proflavine. The fluorescence lifetime of proflavine changes upon interaction with other molecules. For example, when proflavine intercalates into a DNA duplex, its fluorescence lifetime is significantly shortened. mdpi.com Studies have shown that both the fluorescence and the triplet excited-state generation of proflavine are quenched upon intercalation into DNA due to the opening of ultrafast non-radiative decay channels. mdpi.comnih.gov For instance, the fluorescence lifetime was found to shorten to 800 picoseconds when intercalated into G-quadruplex DNA. mdpi.com In solution, proflavine exhibits complex decay kinetics, with reported lifetimes of 4.7 ns and 1.3 µs, which are significantly reduced in the presence of DNA. mdpi.com

Fluorescence quenching studies are fundamental to understanding the interaction of proflavine with various molecules. The quenching of proflavine's intrinsic fluorescence upon binding to DNA is a well-documented phenomenon, often following a static quenching mechanism. researchgate.netmdpi.com This indicates the formation of a non-fluorescent ground-state complex between proflavine and the quencher. mdpi.com The efficiency of quenching is dependent on the base composition of the DNA, with guanine residues being particularly effective quenchers. rsc.orgcapes.gov.br

Proflavine can also quench the intrinsic fluorescence of proteins, such as bovine serum albumin (BSA). nih.govresearchgate.net This quenching occurs when proflavine binds near the protein's fluorescent amino acid residues, like tryptophan. nih.gov By analyzing the quenching data, researchers can determine binding constants, the number of binding sites, and thermodynamic parameters of the interaction. researchgate.net For the proflavine-BSA complex, the quenching mechanism is also identified as static, with a binding constant (Kb) in the order of 10^4 M^-1. researchgate.net

Interactions with small molecules have also been studied. For example, the fluorescence of anthracene (B1667546) is quenched by proflavine hemisulfate in a micellar solution of sodium dodecyl sulfate (B86663), following the Stern-Volmer relationship. tandfonline.com Similarly, the fluorescence of proflavine can be quenched by molecules like rose bengal. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. tandfonline.com Proflavine has been utilized in FRET studies both as a donor and an acceptor. It has been used as a calibrating dye in FRET analysis. sigmaaldrich.comscientificlabs.com

In one study, FRET was observed between anthracene (donor) and proflavine hemisulfate (acceptor) in a micellar solution. tandfonline.com The efficiency of energy transfer increased with the concentration of proflavine, and the calculated critical energy transfer distance (R0) of 19.34 Å indicated an efficient transfer process. researchgate.nettandfonline.com Another FRET system involved proflavine hemisulfate as the donor and rose bengal as the acceptor in a sodium dodecyl sulfate micellar solution, with a calculated critical transfer distance of 27.2 Å. researchgate.net These FRET studies provide a sensitive method for determining the concentration of proflavine and for studying molecular proximity and interactions. tandfonline.com

UV-Visible Absorption Spectroscopy for Binding and Interaction Studies

UV-Visible absorption spectroscopy is a fundamental technique used to monitor the binding of proflavine to macromolecules. mdpi.com The absorption spectrum of proflavine exhibits a characteristic peak in the visible region, which undergoes noticeable changes upon interaction with molecules like DNA. nih.govjst.go.jp Typically, when proflavine intercalates into the DNA double helix, a bathochromic shift (red shift) of the absorption maximum and hypochromism (decrease in absorbance intensity) are observed. rsc.orgresearchgate.net

For example, the interaction of proflavine with herring sperm DNA resulted in a red shift, which is a strong indication of the intercalation binding mode. nih.govjst.go.jp Similarly, when binding to calf thymus DNA, proflavine showed a red-shift of about 15 nm. rsc.org These spectral changes are due to the stacking interactions between the aromatic ring of proflavine and the DNA base pairs. mdpi.com By titrating proflavine with increasing concentrations of DNA and analyzing the changes in the absorption spectrum, researchers can calculate binding constants and determine the binding site size. nih.govjst.go.jp For the interaction with herring sperm DNA, a binding constant (K) of 2.20 (± 0.48) x 10^4 M^-1 was determined using this method. nih.govjst.go.jp

The following table summarizes the binding constants of proflavine with DNA determined by UV-Vis spectroscopy.

| DNA Source | Binding Constant (K) [M⁻¹] | Reference |

| Herring Sperm DNA | 2.20 (± 0.48) x 10⁴ | nih.govjst.go.jp |

| Calf Thymus DNA | >10⁶ (low ionic strength) | rsc.org |

The interaction of proflavine with proteins can also be studied using UV-Vis spectroscopy. The formation of a ground-state complex between proflavine and bovine serum albumin (BSA) has been confirmed by changes in the absorption spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about the proflavine-DNA complex. Solid-state NMR studies, often using carbon-13 labeled proflavine, have been instrumental in determining the orientation and dynamics of the intercalated drug. nih.govull.es

These studies have shown that the aromatic ring plane of proflavine is stacked perpendicularly to the DNA fiber axis and is essentially immobile within the intercalation site. nih.govull.es Natural abundance 13C NMR of the DNA itself revealed that proflavine binding does not alter the puckering of the deoxyribose ring. nih.govull.es

However, 31P NMR spectra indicate significant changes in the orientation of the phosphodiester backbone upon proflavine binding. nih.govull.es The spectra show that some phosphodiester groups tilt to become almost parallel to the helix axis, while another set becomes nearly perpendicular. nih.govull.es The former are thought to span the intercalation sites, while the tilting of the latter likely compensates for the unwinding of the DNA helix caused by the intercalator. nih.govull.es

Circular Dichroism and Optical Rotatory Dispersion for Conformational Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are sensitive to the chiral environment of molecules and are therefore valuable for studying the conformational changes in DNA upon proflavine binding.

While proflavine itself is not chiral, it can exhibit an induced circular dichroism (ICD) signal upon binding to the chiral DNA molecule. The characteristics of the ICD spectrum can provide information about the binding mode. The non-conservative splitting pattern observed in the ICD for proflavine bound to DNA has been attributed to degenerate vibronic exciton (B1674681) coupling between intercalated dye molecules. rsc.org

Optical Rotatory Dispersion (ORD) measures the variation of the specific rotation of a substance with the wavelength of light. wikipedia.org Early studies on the complexes of proflavine with nucleic acids, such as DNA from various sources and RNA, utilized ORD to investigate the nature of these interactions. nih.gov These studies examined the effects of factors like pH on the ORD spectra of the complexes, providing insights into the conformational changes of the nucleic acids upon binding of the dye. nih.govnih.gov

Electrochemical Studies of Molecular Interactions

Electrochemical techniques, particularly voltammetry, serve as powerful tools for elucidating the interactions between proflavine and biological macromolecules like DNA. nih.gov These methods monitor the changes in the electrochemical response of proflavine upon binding, providing insights into the binding mode, strength, and stoichiometry. nih.gov

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are the most frequently employed techniques. nih.govresearchgate.net When proflavine interacts with DNA, shifts in its oxidation and reduction peak potentials and changes in peak currents are observed. nih.govcapes.gov.br These alterations are indicative of the changed microenvironment of the proflavine molecule upon binding and the decreased diffusion coefficient of the bulkier proflavine-DNA complex compared to the free drug.

A key finding from electrochemical studies is the strong evidence for an intercalative binding mode between proflavine and double-stranded DNA (dsDNA). nih.govresearchgate.net Intercalation, the insertion of the planar acridine (B1665455) ring between adjacent base pairs of the DNA double helix, is supported by several electrochemical observations. nih.govtandfonline.com For instance, in studies using a glassy carbon electrode (GCE), the oxidation peak of guanine residues in DNA decreases upon the addition of proflavine. tandfonline.com This is because the intercalated proflavine molecules can block the access of the guanine bases to the electrode surface, thus inhibiting their oxidation. tandfonline.com

Research has utilized various electrode systems, including hanging mercury drop electrodes (HMDE) and carbon paste electrodes (CPE), to investigate these interactions. researchgate.nettandfonline.com Studies on CPEs where DNA is immobilized have shown that increasing concentrations of proflavine lead to a decrease in the DPV peak current corresponding to guanine oxidation. tandfonline.com Concurrently, new peaks may appear at different potentials, attributed to the oxidation of the intercalated proflavine itself. tandfonline.com

The binding constant (K) and the binding site size (s), which represents the number of base pairs occupied by one bound proflavine molecule, can be calculated from the changes in the voltammetric signals. nih.govresearchgate.net For the interaction with herring sperm DNA, cyclic voltammetry measurements yielded a binding constant of K = 2.32 (± 0.41) x 10⁴ M⁻¹ and a binding site size of 2.07 (± 0.1) base pairs. nih.govresearchgate.netresearcher.life The spontaneity of this binding interaction is confirmed by a standard Gibbs free-energy change of approximately -24.90 kJ/mol at 25°C. nih.govresearchgate.net These findings are crucial for quantifying the affinity of proflavine for its biological target.

Furthermore, electrochemical DNA sensors have been developed using electropolymerized films of proflavine. mdpi.commdpi.com These sensors can detect DNA damage or the presence of other DNA-binding agents by monitoring changes in electrochemical signals, such as charge transfer resistance measured by electrochemical impedance spectroscopy (EIS). mdpi.comnih.gov

Table 1: Electrochemical Data for Proflavine-DNA Interaction

| Parameter | Value | Method | DNA Source | Reference |

|---|---|---|---|---|

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Cyclic Voltammetry | Herring Sperm | nih.gov |

| Binding Site Size (s) | 2.07 (± 0.1) base pairs | Cyclic Voltammetry | Herring Sperm | nih.gov |

| Gibbs Free Energy (ΔG°) | -24.90 kJ/mol | Cyclic Voltammetry | Herring Sperm | nih.gov |

| Guanine Oxidation Peak | Decrease in current | Differential Pulse Voltammetry | Calf Thymus | tandfonline.com |

| Proflavine Oxidation Peak | Appears at ~0.8 V and ~0.9 V | Differential Pulse Voltammetry | Calf Thymus | tandfonline.com |

X-ray Crystallography and Diffraction Analysis of Proflavine Complexes

X-ray crystallography and diffraction analysis have provided definitive, high-resolution structural insights into how proflavine interacts with nucleic acids at an atomic level. These studies have been fundamental in visualizing and confirming the intercalative binding model first proposed based on fiber diffraction data. annualreviews.org

Crystal structures of proflavine complexed with self-complementary deoxydinucleoside phosphates, such as deoxycytidylyl-3',5'-guanosine (dCpG), have been instrumental. nih.govcore.ac.uk In these complexes, two dinucleotide strands form a miniature double helix with Watson-Crick base pairing, and a proflavine molecule is intercalated between the G-C base pairs. nih.gov One proflavine molecule is asymmetrically inserted between the base pairs, while a second molecule is often found stacked externally, above a base pair. nih.govpnas.org

These crystal structures reveal key conformational changes in the nucleic acid backbone upon intercalation. The sugar-phosphate backbone is extended and unwound to accommodate the planar acridine ring. acs.org The distance between the intercalated base pairs increases to about 6.8 Å, roughly double the normal 3.4 Å spacing. A significant feature observed in some complexes is the mixed sugar pucker conformation, where one nucleotide strand has a C3'-endo sugar pucker and the other has a C2'-endo pucker. nih.govosti.gov This conformational flexibility is crucial for the intercalation process. The base pairs sandwiching the drug are typically twisted by about 36°. osti.gov

A crystal structure of proflavine intercalated into a DNA hexamer duplex (PDB ID: 3FT6) further confirms these findings in a longer DNA context. rsc.orgrcsb.org The analysis showed proflavine intercalated at a C-G step with high resolution (1.12 Å). rcsb.org The geometry is symmetric, with the proflavine's exocyclic amino groups forming hydrogen bonds with the phosphate (B84403) backbone, positioning them in the major groove. rsc.org

Studies have also explored proflavine's interaction with non-canonical DNA structures and single-stranded regions. A complex with Z-DNA, d(5BrC-G-5BrC-G), revealed a non-intercalative, "outside-bound" mode where proflavine molecules were located in the minor groove. nih.govacs.org Additionally, a crystalline complex with adenylyl-(3',5')-adenosine (ApA), which does not form a double helix, serves as a model for proflavine binding to single-stranded RNA. nih.gov

Table 2: Crystallographic Data for Proflavine-Nucleic Acid Complexes

| Complex | PDB ID | Resolution (Å) | Space Group | Key Findings | Reference |

|---|---|---|---|---|---|

| Proflavine:d(CG)₂ | N/A | N/A | P2₁2₁2 | Asymmetric intercalation, mixed sugar puckering (C3'-endo, C2'-endo). nih.gov | nih.gov |

| Proflavine:d(5BrC-G)₂ | N/A | 2.0 | P2₁ | Non-intercalative binding to Z-DNA, proflavine in minor groove. nih.gov | nih.gov |

| Proflavine:d(CGCGCG)₂ | 3FT6 | 1.12 | P2₁2₁2₁ | Symmetric intercalation at CG/CG step, drug in major groove. rcsb.org | rsc.orgrcsb.org |

| Proflavine:CpA | N/A | N/A | C2 | Intercalation in a parallel-chain double helix of a non-self-complementary dinucleotide. pnas.org | pnas.org |

| Proflavine:dCpG | N/A | 0.93 | P2₁2₁2 | Low-temperature structure confirming intercalation geometry and extensive water networks. core.ac.uk | core.ac.uk |

Spectrophotometric and Chromatographic Methods for Research Analysis

Spectrophotometric and chromatographic techniques are indispensable for both the qualitative and quantitative analysis of proflavine and its molecular interactions.

Spectrophotometry

UV-visible absorption spectroscopy is a primary method for studying the binding of proflavine to DNA. mdpi.commdpi.com Proflavine in aqueous solution exhibits a characteristic absorption spectrum with a maximum in the visible region around 444 nm. mdpi.comacs.org Upon intercalation into the DNA double helix, this absorption peak undergoes a red shift (bathochromic shift) of about 10-20 nm and a decrease in molar absorptivity (hypochromism). researchgate.netrsc.orgmdpi.com These spectral changes are classic indicators of intercalation, reflecting the altered electronic environment of the chromophore when stacked between DNA base pairs. mdpi.com An isosbestic point is often observed in titration experiments, indicating a two-state equilibrium between free and DNA-bound proflavine. researchgate.net

By monitoring the changes in absorbance at a fixed wavelength as a function of DNA concentration, one can construct binding isotherms. acs.org Analysis of these isotherms, often using methods like the Scatchard plot, allows for the determination of the binding constant (K) and the binding site size (s). rsc.org Spectrophotometric measurements of proflavine's interaction with herring sperm DNA yielded a binding constant of K = 2.20 (± 0.48) x 10⁴ M⁻¹, a value consistent with that obtained from electrochemical studies. nih.govresearchgate.net Fluorescence spectroscopy is also widely used, as the fluorescence of proflavine is typically quenched upon intercalation into DNA. mdpi.comnih.gov

Chromatography

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, identification, and quantification of proflavine in various matrices, including pharmaceutical preparations and biological samples. researchgate.netoup.com Several stability-indicating HPLC methods have been developed and validated. researchgate.netnih.gov

A common approach involves reverse-phase (RP) chromatography. researchgate.netsielc.com For instance, a validated method for determining the chemical stability of proflavine solutions used a C18 column with a mobile phase consisting of a buffer (e.g., 0.5% triethylamine (B128534) in water, pH adjusted to 4.0 with acetic acid) and an organic modifier like acetonitrile. researchgate.net Detection is typically performed using a photodiode array (PDA) or a standard UV detector set at the absorption maximum of proflavine, around 444-454 nm. oup.comnih.gov Such methods can effectively separate proflavine from its degradation products or related compounds like acriflavine. oup.combiorxiv.org The technique is robust, precise, and essential for quality control and stability testing of proflavine formulations. researchgate.netresearchgate.net

Table 3: Chromatographic Methods for Proflavine Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 | 80% (0.5% triethylamine in water, pH 4.0) and 20% Acetonitrile | PDA Detector | Stability analysis of proflavine solutions. researchgate.net | researchgate.net |

| LC | Cyano | Isocratic | Spectrophotometric (454 nm) | Determination of proflavine residues in catfish muscle. oup.com | oup.comoup.com |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | General analysis and separation. sielc.com | sielc.com |

| HPLC-MS | Waters X-Bridge C18 | Gradient of Acetonitrile + 0.1% Formic Acid in Water + 0.1% Formic Acid | UV (254 nm) and Mass Spectrometry | Purity analysis and identification of related substances in commercial acriflavine. biorxiv.org | biorxiv.org |

Mechanistic Research in Biological Systems Non Clinical Focus

Elucidation of Nucleic Acid Synthesis Disruption in Model Organisms

Proflavine's primary and most studied mechanism of action is its ability to physically obstruct the normal processes of nucleic acid synthesis. This disruption stems from its structural capacity to intercalate, or insert itself, into the DNA double helix. The planar nature of the proflavine (B1679165) molecule allows it to fit between the stacked base pairs of DNA, causing structural distortions that impede critical enzymatic processes. youtube.comnih.govnih.gov This intercalation leads to the unwinding of the DNA helix at the site of insertion, altering the molecule's geometry and interfering with the machinery of replication and transcription. youtube.com

By intercalating into the DNA template, proflavine creates a physical barrier that disrupts the progression of DNA polymerase. youtube.comresearchgate.net This interference can halt the replication fork, leading to incomplete DNA synthesis and, ultimately, cell death. youtube.comnih.gov The presence of proflavine molecules within the DNA structure changes the conformation of the double helix, which is essential for the proper function of the replication machinery. nih.govnih.gov Research in various model organisms, from bacteriophages to bacteria, has consistently demonstrated that this direct physical interaction is the principal cause of its inhibitory effect on DNA replication. nih.govnih.gov

In a manner similar to its effect on replication, proflavine's intercalation into DNA also perturbs transcription. The binding of proflavine can obstruct the binding of RNA polymerase to DNA or hinder its movement along the DNA template. This leads to a reduction in the synthesis of messenger RNA (mRNA) and, consequently, a decrease in protein production. The disruption of these fundamental processes is a key component of its biological activity. youtube.comresearchgate.net

Table 1: Effects of Proflavine on Nucleic Acid Synthesis

| Process | Mechanism of Disruption | Consequence in Model Organisms |

|---|---|---|

| DNA Replication | Intercalation between DNA base pairs, causing structural distortion. youtube.comnih.gov | Halting of DNA polymerase progression, leading to inhibition of cell division. youtube.comnih.gov |

| Transcription | Obstruction of RNA polymerase binding and movement along the DNA template. researchgate.net | Reduced synthesis of mRNA and subsequent decrease in protein production. |

Investigations into Mutagenic Pathways and Genetic Alterations in Research Models

Proflavine is a well-documented mutagen, primarily causing frameshift mutations. nih.govnih.govnih.gov This mutagenic activity is a direct consequence of its intercalating properties. During DNA replication, the presence of an intercalated proflavine molecule can cause the DNA polymerase to misread the template strand. This can result in the insertion or deletion of a single nucleotide base. Such an event shifts the reading frame of the genetic code, leading to the synthesis of a completely altered and typically non-functional protein from that point onward. nih.gov Studies in bacteriophage T4 were instrumental in demonstrating this effect, where a significant number of proflavine-induced mutations were identified as single base deletions or duplications within a specific hotspot in the rIIB gene. nih.gov

Table 2: Proflavine-Induced Genetic Alterations in Bacteriophage T4

| Mutation Type | Frequency | Observation in Research Model |

|---|---|---|

| Frameshift Mutations | High | Two-thirds of 48 independent frameshifts occurred within a 10-base-pair hotspot. nih.gov |

| Single Base Deletions | Common | One of the primary types of mutations observed within the hotspot. nih.govnih.gov |

| Duplications | More frequent than deletions | Duplications of one or more bases were the most common alteration found. nih.gov |

Research on Enzyme Inhibition and Biological Pathway Modulation

Beyond its direct interaction with DNA, proflavine has been investigated for its ability to inhibit specific enzymes and modulate other biological pathways.

Recent research has highlighted proflavine as an inhibitor of viral proteases, which are critical for viral replication. nih.govnih.gov Specifically, proflavine hemisulfate has demonstrated significant inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2. nih.govnih.gov Mpro is essential for processing viral polyproteins into functional units, and its inhibition blocks the viral life cycle. nih.gov Studies have determined that proflavine acts as a non-competitive inhibitor of Mpro, with a reported half-maximal inhibitory concentration (IC50) of 2.07 ± 0.01 μM. nih.govnih.govresearchgate.net This inhibition of a key viral enzyme presents a mechanism of action independent of its DNA intercalating properties.

Table 3: Inhibitory Activity of Proflavine against SARS-CoV-2 Mpro

| Parameter | Value | Method |

|---|---|---|

| IC50 | 2.07 ± 0.01 μM | Enzymatic assay using a fluorogenic substrate. nih.govnih.gov |

| Inhibition Type | Non-competitive | Enzyme kinetics experiments. nih.govresearchgate.net |

Proflavine has been identified as a blocker of G protein-gated inwardly rectifying potassium (Kir3/GIRK) channels. nih.govresearchgate.net Specifically, it inhibits the Kir3.2 subunit in a concentration-dependent manner. nih.gov These channels are crucial for regulating cellular excitability in various tissues, including the nervous system and the heart. frontiersin.orgnih.gov The mechanism of inhibition appears to be that of a pore blocker, where proflavine obstructs the ion conduction pathway. nih.govresearchgate.net The blockage is voltage-dependent, becoming stronger at membrane potentials above the potassium equilibrium potential and when the extracellular potassium concentration is lowered. nih.gov This activity demonstrates that proflavine can directly interact with and modulate the function of membrane-bound protein channels. researchgate.netnih.gov

Compound Names Mentioned

| Compound Name |

|---|

| Deoxyribonucleic acid (DNA) |

| Messenger RNA (mRNA) |

| Proflavine |

| Proflavine hemisulfate |

| Proflavine sulfate (B86663) |

Cellular and Subcellular Effects in In Vitro Research Models

Proflavine sulfate has been identified in in vitro studies as an agent capable of inducing cell cycle arrest, particularly at the G2/M checkpoint. nih.govresearchgate.net This phase of the cell cycle is known to be the most sensitive to radiation. nih.gov The mechanism of action is linked to the disruption of DNA synthesis and repair processes. researchgate.net

Flow cytometry analyses have confirmed that proflavine induces G2/M arrest in several cancer cell lines. nih.govresearchgate.net For instance, treatment of murine 4T1 breast cancer cells and human triple-negative breast cancer cell lines, such as HCC1937 and MDA-MB-231, with proflavine resulted in a significant accumulation of cells in the G2/M phase. nih.govresearchgate.net Interestingly, the effect can be cell-line specific; a 24-hour incubation with 2.5 μM proflavine hemisulfate arrested ER+PR+ MCF-7 cells in the G1 phase, in contrast to the G2/M arrest observed in the other tested breast cancer lines. nih.govresearchgate.net

| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|---|

| 4T1 | Murine Breast Cancer | 2.5 µM | 24 h | G2/M Arrest | nih.govresearchgate.net |

| HCC1937 | Human Triple-Negative Breast Cancer | Not Specified | Not Specified | G2/M Arrest | nih.govresearchgate.net |

| MDA-MB-231 | Human Triple-Negative Breast Cancer | Not Specified | Not Specified | G2/M Arrest | nih.govresearchgate.net |

| MCF-7 | Human Breast Cancer (ER+PR+) | 2.5 µM | 24 h | G1 Arrest | nih.govresearchgate.net |

The induction of G2/M arrest is a primary mechanism underlying the radiosensitizing properties of proflavine. nih.gov By synchronizing a larger population of cancer cells in this highly radiosensitive phase, proflavine enhances their vulnerability to the cytotoxic effects of ionizing radiation. nih.gov Radiosensitizers can potentiate radiation therapy by interfering with the DNA damage response, altering cell cycle progression, or increasing the generation of reactive oxygen species (ROS). researchgate.net

The radiosensitizing effect of proflavine hemisulfate has been substantiated through in vitro experiments, including clonogenic assays, which are the standard for assessing radiosensitivity. nih.govresearchgate.net These studies showed that combining proflavine with radiation leads to a greater reduction in cell survival than would be expected from the additive effects of each treatment alone. nih.gov For example, a concentration of 2.5 µM proflavine hemisulfate was effective in sensitizing 4T1 cells to a 4 Gy dose of X-ray radiation. nih.govresearchgate.net

Proflavine is a photosensitive compound that, upon illumination with light, can generate ROS, most notably hydroxyl radicals (•OH). nih.govresearchgate.net The production of these highly reactive species is dependent on the concentration of proflavine and the duration of light exposure. nih.govksu.edu.sa This photo-activation leads to oxidative stress, which can cause significant damage to cellular macromolecules. nih.gov

Experimental evidence has shown that photo-activated proflavine induces oxidative modifications and degradation of proteins and enzymes. nih.govresearchgate.net In studies utilizing bovine serum albumin (BSA) and the enzyme trypsin as models, exposure to illuminated proflavine resulted in protein degradation, a process that could be visualized using SDS-PAGE. nih.govresearchgate.net The presence of certain metal ions, particularly copper (Cu(II)), was found to augment the generation of hydroxyl radicals, thereby accelerating the degradation of proteins and the inactivation of enzymes. nih.govresearchgate.netksu.edu.sa This damaging effect on proteins was inhibited by the use of hydroxyl radical scavengers and a specific Cu(I)-sequestering agent, bathocuproine, confirming the central role of hydroxyl radicals in the observed photo-activated biological effects. researchgate.netksu.edu.sa

| Effect | Mechanism | Key Findings | Reference |

|---|---|---|---|

| ROS Generation | Photo-excitation of proflavine molecule | Generates hydroxyl radicals (•OH) upon illumination with fluorescent light. | nih.govresearchgate.net |

| Protein Degradation | Oxidative modification by hydroxyl radicals | Degrades BSA and trypsin, as shown by SDS-PAGE. | nih.govresearchgate.net |

| Enzyme Inactivation | Oxidative damage to enzyme structure | Causes a considerable loss of enzyme activity. | researchgate.netksu.edu.sa |

| Augmentation by Metal Ions | Enhanced generation of hydroxyl radicals | The presence of Cu(II) accelerates protein degradation and enzyme inactivation. | nih.govksu.edu.sa |

| Inhibition of Effects | Scavenging of radicals or sequestration of ions | Hydroxyl radical scavengers and bathocuproine prevent protein damage. | researchgate.netksu.edu.sa |

Research on Bacteriophage Growth Inhibition Mechanisms

Proflavine has been shown to be an effective inhibitor of bacteriophage growth and multiplication. asm.org Early research demonstrated that proflavine could completely block the reproduction of T-even phages (T2, T6) in Escherichia coli B host cells. asm.org The concentration required for complete inhibition was found to be phage-specific, with values of 1.0 mg per 100 ml for phage T2 and 0.35 mg per 100 ml for phage T6. asm.org

The primary mechanism of inhibition does not appear to be the direct inactivation of free, extracellular phage particles. asm.org Instead, proflavine exerts its effect during the intracellular phase of the phage life cycle. nih.gov Its presence during replication interferes with the proper assembly and maturation of new phage particles. This results in the production of incomplete or non-infectious virions, thereby halting the propagation of the infection. nih.gov The inhibitory action is observable approximately one hour after proflavine is introduced to the infected bacterial culture. asm.org

Applications in Advanced Research Methodologies and Tool Development

Fluorescent Staining for Cytological and Microscopic Research

Proflavine (B1679165) sulfate (B86663) is widely employed as a fluorescent stain in cytological and microscopic research due to its ability to rapidly and preferentially label cellular components, particularly the nucleus. benchchem.comresearchgate.netplos.org This property stems from its nature as a DNA intercalating agent, which allows it to insert itself between the base pairs of DNA. benchchem.comresearchgate.net

As an acridine-derived fluorescent dye, proflavine sulfate effectively stains both cell nuclei and cytoplasmic structures. researchgate.netplos.orgresearchgate.net Its small, amphipathic structure facilitates easy passage through the cell and nuclear membranes, leading to strong nuclear contrast upon binding with DNA. plos.org This results in well-defined nuclei and also highlights cytoplasmic features, such as keratohyalin granules in mature cells. plos.org In leukocytes, it has been shown to clearly distinguish the multilobar nature of nuclei in neutrophils. researchgate.netnih.gov

A typical staining protocol involves suspending cells in a dilute solution of this compound, often around 0.01% (w/v), for immediate visualization without the need for lengthy incubation or fixation steps. benchchem.comresearchgate.net This rapid staining process, often taking less than five minutes, provides robust nuclear and cytoplasmic contrast, making it a significant advantage over traditional staining methods like Papanicolaou or Giemsa stains which can take over 30 minutes. benchchem.com

The fluorescence properties of this compound are central to its application in visualization techniques. It exhibits a peak excitation wavelength of approximately 460 nm and a peak emission wavelength of around 515 nm. benchchem.complos.org This allows for its use with custom-built, portable LED-illuminated fluorescence microscopes. researchgate.netnih.gov

| Property | Description | Source(s) |

| Mechanism of Action | Intercalates with double-stranded DNA. | benchchem.complos.orgresearchgate.net |

| Stained Components | Primarily cell nuclei, with some cytoplasmic staining. | researchgate.netplos.orgresearchgate.net |

| Staining Time | Rapid, often requiring no incubation. | benchchem.comresearchgate.net |

| Typical Concentration | 0.01% (w/v) in saline or phosphate-buffered saline. | benchchem.comresearchgate.net |

| Fluorescence | Peak excitation at ~460 nm; peak emission at ~515 nm. | benchchem.complos.org |

The clear demarcation of cellular structures provided by this compound staining is highly conducive to quantitative morphological analysis. Digital images of proflavine-stained cells can be used to extract significant morphological data. researchgate.netnih.govbiocrick.com One of the key metrics that can be quantified is the nuclear-to-cytoplasmic ratio, a critical parameter in distinguishing between normal and cancerous cells. benchchem.comresearchgate.netnih.gov

Research has demonstrated the utility of this quantitative analysis in comparing different cell types. For instance, studies have successfully used image analysis of proflavine-stained cells to differentiate between normal exfoliated oral squamous cells and cultured human oral squamous carcinoma cells. researchgate.net In addition to the nuclear-to-cytoplasmic ratio, image texture analysis can be employed to extract further quantitative features from the stained cells. researchgate.netnih.govbiocrick.com These quantitative approaches offer a more objective and reproducible method for cytological analysis compared to purely qualitative assessments.

A study on oral squamous cells stained with 0.01% (w/v) proflavine hemisulfate demonstrated an average nuclear to cytoplasmic ratio of 0.03 in normal cells. researchgate.net The ability to acquire such quantifiable subcellular data is a significant advantage in research settings.

| Analyzed Feature | Method | Application Example | Source(s) |

| Nuclear-to-Cytoplasmic Ratio | Image analysis of manually or automatically segmented cells. | Comparison between normal and cancerous oral squamous cells. | benchchem.comresearchgate.netnih.gov |

| Image Texture | Computational analysis of pixel intensity and distribution. | Extraction of quantitative features to differentiate cell types. | researchgate.netnih.govbiocrick.com |

| Leukocyte Morphology | Fluorescence microscopy of stained whole blood. | Highlighting multilobar nature of neutrophil nuclei. | researchgate.netresearchgate.net |

The rapid staining capabilities and stability of this compound make it an ideal candidate for the development of point-of-care cytology techniques in research environments. benchchem.complos.orgnih.gov Its use simplifies traditional laboratory procedures by often eliminating the need for cell fixation. benchchem.com The chemical stability of this compound in solution, lasting for at least 12 months under refrigeration, further enhances its suitability for low-resource settings. researchgate.net

The compatibility of proflavine staining with cost-effective and portable fluorescence microscopy systems is a key enabler for its use in point-of-care applications. researchgate.netnih.gov Research has demonstrated the use of proflavine with custom-built, portable, LED-illuminated fluorescence microscopes for the rapid cytological examination of various specimens, including exfoliated oral cells and leukocytes from whole blood. researchgate.netplos.org This approach allows for real-time visualization and analysis of cellular morphology outside of a traditional laboratory, which is particularly valuable in field research or settings with limited infrastructure. nih.gov The combination of proflavine's rapid staining and the portability of modern microscopy tools facilitates computer-aided diagnostic approaches on-site. researchgate.net

Use as a Fluorescent Probe in Biochemical and Biophysical Assays

This compound's fluorescent properties are leveraged in biochemical and biophysical assays to study molecular interactions. It can act as a fluorescent probe to investigate the binding and conformational changes of macromolecules such as proteins. researchgate.netnih.govresearchgate.net

One common application is in fluorescence quenching studies. For example, the interaction between proflavine and proteins like bovine serum albumin (BSA) and hemoglobin has been investigated using this method. researchgate.netnih.govresearchgate.net The intrinsic fluorescence of these proteins, primarily from tryptophan residues, is quenched upon the binding of proflavine. researchgate.netnih.gov By measuring the extent of this quenching at different concentrations of proflavine, researchers can determine binding constants and the number of binding sites. researchgate.net

These studies have revealed that proflavine can induce secondary structural changes in proteins. For instance, circular dichroism spectroscopy has shown a significant reduction in the α-helical content of hemoglobin upon binding with proflavine. researchgate.net Synchronous fluorescence studies can further elucidate the microenvironment around specific amino acid residues, such as tryptophan and tyrosine, providing more detailed insights into the conformational changes induced by the binding of proflavine. researchgate.net The energy transfer from the protein's fluorophores (like tryptophan) to the bound proflavine can also be analyzed to calculate the distance between them. researchgate.netresearchgate.net

| Assay Type | Macromolecule | Finding | Source(s) |

| Fluorescence Quenching | Bovine Serum Albumin (BSA) | Proflavine quenches the intrinsic fluorescence of BSA via static quenching, allowing for the determination of binding constants. | nih.govresearchgate.net |

| Fluorescence Quenching & Circular Dichroism | Hemoglobin (Hgb) | Proflavine binding leads to fluorescence quenching and a reduction in the α-helical content of hemoglobin, indicating conformational changes. | researchgate.net |

| Laser Flash Photolysis | Bovine Serum Albumin (BSA) | Reconfirmed the formation of a complex between BSA and proflavine. | researchgate.net |

Role in Photodynamic Research Systems (e.g., as a photosensitizer or in studies of photodynamic action)

This compound can function as a photosensitizer in photodynamic research systems. spiedigitallibrary.org A photosensitizer is a molecule that, upon absorption of light, can generate reactive oxygen species (ROS) from molecular oxygen. mdpi.comcuni.cz This process, known as photodynamic action, can lead to cellular damage and is the basis for photodynamic therapy (PDT), a treatment modality investigated for various diseases, including cancer. mdpi.com

Research has explored the use of proflavine in this context. Studies have shown that photo-activated proflavine can generate hydroxyl radicals, which can degrade proteins and impair enzyme activity. nih.gov The interaction of proflavine with DNA also opens up additional photochemical reaction channels. researchgate.net When intercalated into a DNA duplex, the excited-state dynamics of proflavine are altered, leading to a quenching of its fluorescence and potentially facilitating other photochemical processes. researchgate.net